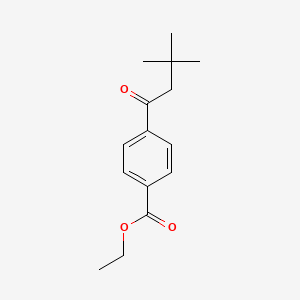

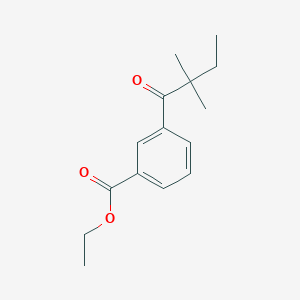

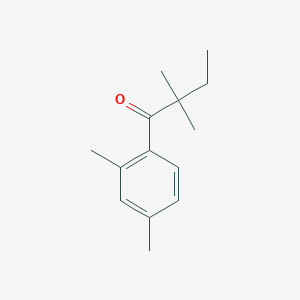

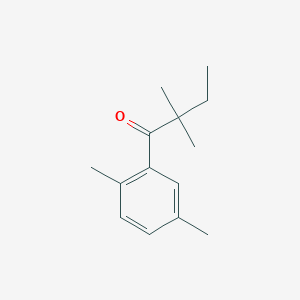

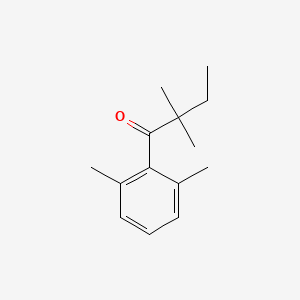

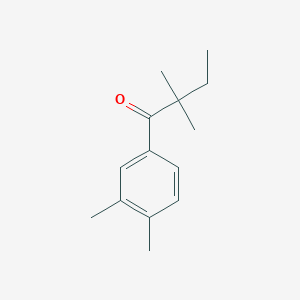

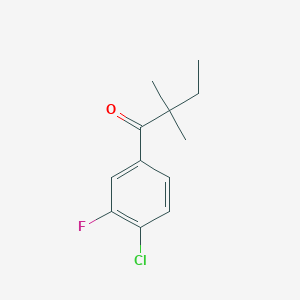

2-Chloro-4-fluorophenyl cyclobutyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated ketones can be complex, involving multiple steps and reagents. In the first paper, a cyclization method is described for the synthesis of quinolin-8-ols using 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which involves the treatment with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone . Although this does not directly describe the synthesis of "2-Chloro-4-fluorophenyl cyclobutyl ketone," it does provide a method for cyclization that could potentially be adapted for the synthesis of related compounds.

Molecular Structure Analysis

The second paper discusses the formation of isomeric ketones through the cyclization of rotameric acid chlorides and explores the barriers to isomerization of these ketones . This study provides valuable information on the molecular structure and stability of halogenated ketones, which could be relevant when considering the molecular structure of "2-Chloro-4-fluorophenyl cyclobutyl ketone."

Chemical Reactions Analysis

The third paper presents the Heck reaction with 3-fluoro-3-buten-2-one, which is a method for introducing aryl groups into a ketone . This reaction could be a useful reference when considering the types of chemical reactions that "2-Chloro-4-fluorophenyl cyclobutyl ketone" might undergo, particularly in the context of carbon-carbon bond formation.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of "2-Chloro-4-fluorophenyl cyclobutyl ketone." However, the studies do offer insights into the properties of similar compounds. For example, the barriers to isomerization and equilibrium constants discussed in the second paper can give an idea of the thermal stability and reactivity of halogenated ketones . The synthesis methods and reaction conditions described in the papers could also influence the physical properties such as melting point, boiling point, and solubility of related ketones.

Aplicaciones Científicas De Investigación

Heck Reaction and Aryl Iodides

- A study demonstrated the synthesis of Z-3-fluorobenzalacetones through a Heck reaction, catalyzed by Pd(OAc)2, using ketones similar to 2-Chloro-4-fluorophenyl cyclobutyl ketone as intermediates, showing potential applications in organic synthesis and pharmaceutical development (Patrick, Agboka, & Gorrell, 2008).

Synthesis of Ketamine Derivatives

- Research on the development of ketamine derivatives used a multistep synthesis approach starting from fluorobenzonitrile, resulting in a novel ketamine derivative. This highlights the compound's utility in creating new medicinal compounds (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Crystal Structure Analysis

- A study on the crystal structure of a compound closely related to 2-Chloro-4-fluorophenyl cyclobutyl ketone provides insights into the molecular arrangement and potential interactions in solid-state chemistry, useful for material science applications (Singh, Agarwal, & Awasthi, 2011).

Halogenated Enolates and Ketone Synthesis

- The synthesis of ketones and alkenes exhibiting terminal bromochlorofluoromethyl groups through sequential chlorination/fluorination of aromatic trifluoroacetylated ketones showcases the versatility of fluorinated ketones in organic synthesis (Balaraman, Moskowitz, Liu, & Wolf, 2016).

Analgesic and Anti-inflammatory Activities

- A panel of fluorine-containing sydnones with styryl ketone groups was synthesized, showing potential as analgesic and anti-inflammatory agents. This research suggests the bioactive potential of fluorinated ketones in therapeutic applications (Deshpande & Pai, 2012).

Novel Fluorinated Aromatic Ketones

- The synthesis of a novel aromatic ketone containing fluoride underscores the potential of fluorinated ketones in creating new materials and chemical entities with unique properties (Zhai Zhi-we, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-10-6-8(13)4-5-9(10)11(14)7-2-1-3-7/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKSWWNSCKOQPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642543 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluorophenyl cyclobutyl ketone | |

CAS RN |

898791-03-2 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.